molecular formula C18H12N4O8 B14670670 Acetamide, N,N'-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- CAS No. 37686-98-9

Acetamide, N,N'-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis-

Cat. No.: B14670670
CAS No.: 37686-98-9
M. Wt: 412.3 g/mol
InChI Key: MTDCGWVJCYAZBO-UHFFFAOYSA-N
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Description

Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- is a complex organic compound characterized by its unique structure, which includes two acetamide groups attached to a 9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- typically involves multi-step organic reactions The process begins with the preparation of the anthracene derivative, followed by nitration to introduce nitro groups at specific positionsThe reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of nitro groups typically yields amines, while oxidation can produce various oxygenated derivatives .

Scientific Research Applications

Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Acetamide, N,N’-(9,10-dihydro-4,8-dinitro-9,10-dioxo-1,5-anthracenediyl)bis- involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

37686-98-9

Molecular Formula

C18H12N4O8

Molecular Weight

412.3 g/mol

IUPAC Name

N-(5-acetamido-4,8-dinitro-9,10-dioxoanthracen-1-yl)acetamide

InChI

InChI=1S/C18H12N4O8/c1-7(23)19-9-3-5-11(21(27)28)15-13(9)17(25)16-12(22(29)30)6-4-10(20-8(2)24)14(16)18(15)26/h3-6H,1-2H3,(H,19,23)(H,20,24)

InChI Key

MTDCGWVJCYAZBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C(=C(C=C1)[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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